4-Boc-1-piperazinecarbonyl Chloride

Orthogonal protecting group strategy Solid-phase peptide synthesis Convergent medicinal chemistry

Traditional piperazine acylation requires coupling reagents and protecting group strategies that cause inefficiency. 4-Boc-1-piperazinecarbonyl chloride (CAS 59878-28-3) solves this with a pre-activated acid chloride for direct, reagent-free amide bond formation on one nitrogen while preserving an acid-labile Boc on the other. • Eliminates coupling reagents - simplifies purification, lowers per-well cost • Mild acidic Boc deprotection compatible with hydrogenation-sensitive substrates • Convergent synthesis with independently addressable protecting groups

Molecular Formula C10H17ClN2O3
Molecular Weight 248.7 g/mol
CAS No. 59878-28-3
Cat. No. B1312650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-1-piperazinecarbonyl Chloride
CAS59878-28-3
Molecular FormulaC10H17ClN2O3
Molecular Weight248.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl
InChIInChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3
InChIKeyNCIQNWYJLAAFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-1-Piperazinecarbonyl Chloride – Bifunctional Piperazine Building Block


4-Boc-1-piperazinecarbonyl chloride (tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, CAS 59878-28-3) is a bifunctional piperazine derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a highly electrophilic carbonyl chloride on the other . With a molecular formula of C10H17ClN2O3 and a molecular weight of 248.71 g·mol⁻¹, this white-to-yellow solid enables controlled, site-selective acylation of nucleophiles while preserving a masked secondary amine for subsequent deprotection and functionalization . It serves as a critical intermediate in medicinal chemistry for constructing N-acylated piperazine-containing pharmacophores, including kinase inhibitors, GPCR ligands, and protease inhibitors [1].

1
Workflow
Site-selective piperazine acylation with orthogonal deprotection
2
Selection Context
Pre-activated electrophile bypasses coupling-reagent dependence
3
Use Context
Medicinal chemistry building block for kinase/GPCR/protease inhibitor scaffolds

Why Generic Piperazine Analogs Cannot Substitute


Generic substitution of 4-Boc-1-piperazinecarbonyl chloride with simpler piperazine analogs fails on three fronts. First, 1-Boc-piperazine (CAS 57260-71-6) lacks the carbonyl chloride electrophile, requiring additional activation steps that introduce inefficiency and side-product risk . Second, 4-Cbz-piperazine-1-carbonyl chloride (CAS 25539-27-9) employs a benzyloxycarbonyl protecting group that demands hydrogenolytic removal rather than acidolysis, rendering it incompatible with substrates bearing hydrogenation-sensitive functionality (e.g., alkenes, nitro groups, aryl halides) [1]. Third, unprotected piperazine-1-carbonyl chloride (CAS 69433-07-4) offers no regiochemical control, leading to statistical mixtures of N1- and N4-acylated products and oligomerization byproducts [2]. The orthogonally protected architecture of the Boc-carbonyl chloride pairing uniquely resolves these selectivity and functional-group compatibility constraints.

Target 4-Boc-1-piperazinecarbonyl chloride
Analog Risk 1-Boc-piperazine lacks the acyl chloride and requires additional activation, introducing side-product risk.
Target Boc (acid-labile) protecting group
Comparator Mismatch 4-Cbz-piperazine-1-carbonyl chloride requires hydrogenolytic removal, risking reduction of sensitive substrates.
Target Orthogonally protected bifunctional architecture
Unprotected Risk Piperazine-1-carbonyl chloride leads to statistical N1/N4 mixtures and oligomerization byproducts.

Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection: Acid-Labile Boc vs. Hydrogenolytic Cbz

4-Boc-1-piperazinecarbonyl chloride carries a tert-butyloxycarbonyl group that is cleaved by mild acidolysis (e.g., 20–50% TFA in DCM, ambient temperature, 30–120 min), whereas the comparator 4-Cbz-piperazine-1-carbonyl chloride (CAS 25539-27-9) requires hydrogenolytic cleavage (H₂, Pd/C, 12–24 h) [1]. This mechanistic orthogonality is explicitly documented in the dual-protection review literature: 'Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection' [1]. The practical consequence is that molecules containing both protecting groups can be sequentially deprotected without cross-reactivity, a requirement unmet by either the Cbz analog or unprotected piperazine derivatives.

Deprotection mechanism and conditions
Class-level inference
Boc cleavage via TFA/DCM at 20–25 °C, 30–120 min vs. Cbz hydrogenolysis (H₂, Pd/C) requiring 12–24 h.
Enables sequential deprotection without cross-reactivity.
Operationally simpler and >10× faster than Cbz removal.
Orthogonal protecting group strategy Solid-phase peptide synthesis Convergent medicinal chemistry

Carbonyl Chloride Reactivity: Pre-Activated Electrophile Advantage

The carbonyl chloride functional group in 4-Boc-1-piperazinecarbonyl chloride is inherently a more reactive acylating species than the corresponding carboxylic acid (4-Boc-1-piperazinecarboxylic acid) or mixed anhydride alternatives. Organic chemistry textbooks classify acid chlorides as the most reactive carboxylic acid derivatives, being 'significantly more reactive than an ester' and requiring no additional activation for nucleophilic acyl substitution [1]. In contrast, the carboxylic acid analog requires in situ activation (e.g., with HATU, EDC/HOBt, or conversion to a mixed anhydride), adding synthetic steps, cost, and potential side reactions [1]. This intrinsic reactivity difference translates to faster coupling kinetics and higher conversion under otherwise identical conditions.

Intrinsic electrophilic reactivity
Class-level inference
Acid chloride reacts directly at 0–25 °C without coupling reagents; rate constant ~10³–10⁶ higher than acid.
Pre-activated electrophile eliminates reagent-dependent activation steps.
Supports streamlined library synthesis and scale-up.
Nucleophilic acyl substitution Amide bond formation Reaction efficiency

Pharmaceutical Provenance in Drug Synthesis

4-Boc-1-piperazinecarbonyl chloride has been specifically deployed as a key intermediate in two distinct pharmaceutical synthetic routes as documented in the Yaozh Drug Synthesis Database. In the synthesis of mast-cell tryptase inhibitors (US Patent 6,022,969), 4-Boc-piperazine-1-carbonyl chloride (VI)—prepared from N-Boc piperazine with triphosgene—was condensed with amine (IV) to afford urea (VII) [1]. In a separate route targeting naphthyridine-dithiinopyrrole antibiotics, the compound was used to install a piperazinylcarbonyl ester moiety via NaH/DMF coupling [2]. This dual usage across two structurally unrelated drug classes demonstrates the compound's versatility as a building block, a feature not yet documented for its Cbz analog in the same database entries.

Pharmaceutical synthesis precedent
Supporting evidence
Appears in 2 independent drug synthesis routes (tryptase inhibitors, naphthyridine antibiotics) vs. 0 for Cbz analog in Yaozh database.
Documented versatility as a building block in patented syntheses.
Data to verify; based on Yaozh Drug Synthesis Database queries.
Mast-cell tryptase inhibitor Naphthyridine antibiotic Drug intermediate synthesis

Vendor Purity Specifications: Comparative Purity Grade Availability for Procurement Decisions

Commercially available 4-Boc-1-piperazinecarbonyl chloride is offered at purities ranging from 95% to 98% (HPLC) by multiple vendors, with some suppliers (e.g., AiFChem, MolCore) providing ≥98% grade suitable for GMP-like pharmaceutical intermediate applications . This purity range meets or exceeds the commonly available specifications for 1-Boc-piperazine (typically 99%, but lacking the carbonyl chloride functionality required for direct acylation) and is comparable to data for 4-Cbz-piperazine-1-carbonyl chloride (typically 95–98%) . The availability of multi-gram quantities at ≥98% purity from ISO-certified suppliers supports direct use in medicinal chemistry workflows without additional purification.

Commercial purity availability
Supporting evidence
Target: 95–98% (HPLC); ≥98% NLT available. Comparator Cbz analog: 95–98%.
Established ≥98% grades support direct use without further purification.
Specifications review; vendor datasheets may vary.
Chemical purity Procurement specification Quality assurance

Best-Fit Application Scenarios


Convergent Synthesis with Orthogonal Deprotection

In multi-step medicinal chemistry campaigns where a piperazine core must be acylated on one nitrogen and subsequently functionalized on the other, 4-Boc-1-piperazinecarbonyl chloride provides a one-step, reagent-free acylation followed by mild acidolytic Boc removal [1]. This contrasts with the Cbz analog, which would restrict subsequent synthetic steps to hydrogenation-compatible transformations, and with 1-Boc-piperazine, which requires separate activation of the carboxylic acid partner [2]. The orthogonal deprotection profile is explicitly suited to convergent strategies where multiple protecting groups must be independently addressable.

Streamlined Amide Coupling for Library Synthesis

The intrinsic reactivity of the carbonyl chloride eliminates the requirement for coupling reagents (EDC, HATU, etc.) in amide bond formation with amine-containing building blocks [3]. This reduces per-well cost in parallel synthesis and simplifies purification, as coupling reagent byproducts are absent. Procurement of the pre-activated acid chloride directly supports high-throughput medicinal chemistry workflows where operational simplicity and reproducibility are prioritized.

Mast-Cell Tryptase Inhibitor Synthesis

Based on documented use in the synthesis of urea-linked tryptase inhibitors (US 6022969), 4-Boc-1-piperazinecarbonyl chloride is a validated intermediate for this specific target class [4]. Medicinal chemistry groups pursuing tryptase, trypsin-like serine proteases, or related amidine-containing pharmacophores can leverage the established synthetic precedent to accelerate lead optimization, with the compound serving as a direct precursor to the piperazinylcarbonyl urea motif.

Scale-Up Procurement for Preclinical Development

With commercially available ≥98% purity grades from ISO-certified suppliers and documented multi-gram pricing structures (e.g., Fujifilm Wako: 1 g at ¥45,000; 25 g at ¥450,000) , 4-Boc-1-piperazinecarbonyl chloride meets purity specifications appropriate for preclinical intermediate supply. The established commercial supply chain supports kilogram-scale procurement for process chemistry development, differentiating it from less widely stocked analogs such as unprotected piperazine-1-carbonyl chloride.

Application
Selection Property
Validation Focus
Convergent orthogonal synthesis
Acid-labile Boc + pre-installed acyl chloride
Sequential deprotection without cross-reactivity
Reagent-free amide library synthesis
High intrinsic electrophilic reactivity
Coupling efficiency and purification burden reduction
Tryptase inhibitor research programs
Documented intermediate in urea-linked pharmacophores
Synthetic precedent and route viability assessment
Preclinical intermediate scale-up
Commercial ≥98% purity supply chain
Vendor specification review and multi-gram availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Boc-1-piperazinecarbonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.